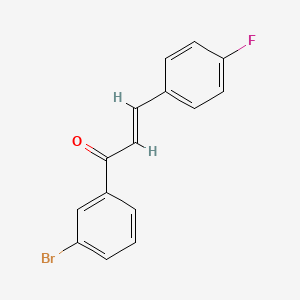

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on the other, making it a halogenated chalcone derivative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated substantial antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell growth .

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) conducted assays on the compound, revealing an average cell growth inhibition rate of approximately 12.53% across a panel of cancer cell lines. This suggests its potential as a lead compound in the development of new anticancer therapies .

2. Structure-Activity Relationship Studies

The compound's structural characteristics allow for modifications that can enhance its biological activity. Research has focused on synthesizing derivatives to optimize the balance between efficacy and selectivity against cancer cells. Variations in substituents on the phenyl rings have been explored to improve pharmacological profiles .

Material Science Applications

1. Supramolecular Chemistry

In crystal engineering, this compound has been utilized to study supramolecular interactions due to its ability to form layered structures through C—H⋯π interactions. These interactions contribute to the stability and arrangement of molecular assemblies, which are crucial for developing new materials .

2. Hirshfeld Surface Analysis

The Hirshfeld surface analysis provides insights into intermolecular interactions within crystalline forms of the compound. This analysis helps in understanding how molecular packing influences physical properties such as solubility and melting points, which are essential for applications in drug formulation and material design .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(3-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

- (2E)-1-(3-Iodophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl rings. This unique halogenation pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a conjugated system with a carbonyl group and two aromatic rings. Its molecular formula is C₁₅H₁₀BrF O, indicating the presence of bromine and fluorine substituents on the phenyl rings. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits a non-planar conformation with a significant dihedral angle of approximately 48.92° between the bromophenyl and fluorophenyl groups. This conformation affects its electronic properties and interactions in biological systems . The synthesis typically involves a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-fluorobenzaldehyde, often using sodium hydroxide or potassium hydroxide as a base in an ethanol solvent .

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . The mechanism of action appears to involve interaction with tubulin, leading to destabilization of microtubules and subsequent induction of apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 | 23 - 33 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies indicate that chalcones can exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain kinases or interact with DNA, leading to the observed anticancer effects. Additionally, its halogenated structure enhances its reactivity and potential interactions with biological macromolecules .

Case Studies

Several studies have explored the effects of this compound on cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound was shown to arrest cells in the G2/M phase of the cell cycle, resulting in increased apoptosis rates as confirmed by flow cytometry .

- MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar antiproliferative effects were observed, highlighting its potential as a therapeutic agent for aggressive breast cancers .

Propriétés

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKTUDGMPYSLFP-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.